molecular formula C6H12O2 B031296 2-Ethyl-2-methyl-1,3-dioxolane CAS No. 126-39-6

2-Ethyl-2-methyl-1,3-dioxolane

Cat. No.: B031296
CAS No.: 126-39-6
M. Wt: 116.16 g/mol
InChI Key: UPZFLZYXYGBAPL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Ethyl-2-methyl-1,3-dioxolane is a chemical compound with the formula C6H12O2 It has been employed as a reagent in the selective ketalization of 1-oxo functions .

Mode of Action

The mode of action of this compound involves its interaction with 1-oxo functions. It is used as a reagent in the selective ketalization of 1-oxo functions of certain compounds . Ketalization is a process in organic chemistry where ketones or aldehydes react with alcohols to form a ketal or acetal.

Biochemical Pathways

Its role in the ketalization process suggests that it may influence the metabolic pathways of compounds containing 1-oxo functions .

Pharmacokinetics

Its boiling point is116-117 °C , and its density is 0.929 g/mL at 25 °C , which can influence its bioavailability and pharmacokinetics.

Result of Action

The result of the action of this compound is the formation of a ketal or acetal through the process of ketalization . This can alter the chemical structure and properties of the target compound.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its boiling point and density suggest that temperature and pressure can affect its state and reactivity . .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminium hydride in dry ether.

    Substitution: Organolithium reagents in anhydrous conditions.

Major Products:

    Oxidation: Formation of lactones or related cleavage products.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted dioxolanes.

Scientific Research Applications

2-Ethyl-2-methyl-1,3-dioxolane is widely used in scientific research due to its stability and reactivity:

Comparison with Similar Compounds

  • 2-Methyl-1,3-dioxolane
  • 2-Butanone cyclic ethylene acetal
  • 2-Methyl-2-ethyl-1,3-dioxolane

Comparison: 2-Ethyl-2-methyl-1,3-dioxolane is unique due to its specific substituents, which provide distinct steric and electronic properties. Compared to 2-methyl-1,3-dioxolane, the ethyl group in this compound offers increased steric hindrance, affecting its reactivity and stability .

Properties

IUPAC Name

2-ethyl-2-methyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O2/c1-3-6(2)7-4-5-8-6/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZFLZYXYGBAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OCCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059565
Record name 2-Ethyl-2-methyl-1,3-dioxolane
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

126-39-6
Record name 2-Ethyl-2-methyl-1,3-dioxolane
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Record name 2-Methyl-2-ethyl-1,3-dioxolane
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Record name 2-Ethyl-2-methyl-1,3-dioxolane
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Record name 1,3-Dioxolane, 2-ethyl-2-methyl-
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Record name 2-Ethyl-2-methyl-1,3-dioxolane
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Record name 2-ethyl-2-methyl-1,3-dioxolane
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Record name 2-METHYL-2-ETHYL-1,3-DIOXOLANE
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Synthesis routes and methods

Procedure details

Reaction of 40.0 g of norbornadiene and 13.2 g of paraformaldehyde in formic acid (480 ml) containing concentrated sulfuric acid (20 drops) gave 55.3 g of diformate i. Oxidation of diformate i (55.3 g) in 900 ml of acetone at ##STR8## 0° C. with 553 ml of standard Jones reagent provided 27.2 g of keto acid ii. Treatment of 21.5 g ii with 225 ml of 48% hydrobromic acid in 225 ml of glacial acetic acid at reflux gave 28.1 g of bromo acid 1 (R2 =H, R3 =O). Esterification of 1 (R2 =H, R3 =O) with ethereal diazomethane gave methyl ester of formula (1) wherein R2 =Me, and R3 =O. Ketalization of 16.1 g of keto ester 1 (R2 =Me, R3 =O) with 35.8 g of 2-methyl-2-ethyl-1,3-dioxolane in 150 ml of benzene containing 2.7 g of p-toluenesulfonic acid at 25° C. for 20 hours give 17.0 g of pure ketal ester of formula (1) wherein R2 =Me and R3 =--O(CH2)2O--. Fluorination of 4.66 g of ester 1 (R2 =Me, R3 =--O(CH2)2O--) via enolate formation [lithium disopropylamide, tetrahydrofuran, -78° C.] and slow addition of perchloryl fluoride (-40° C.) resulted in an 86% isolated yield of a pure mixture of the desired α-fluoro ester shown in formula (2) (Rf 0.41) [hexane-ethyl acetate (4:1)] and the isomeric α-fluoro ester shown in formula (3) (Rf 0.33 in a ratio of 1:1.). Chromatography on silica gel easily provided the α-fluoro ester of formula (2), which was reduced with lithium aluminum hydride in ether at 25° C. and dehydrobrominated with 1,5-diaza-bicyclo(5.4.0)undec-5-ene (10 equivalents) in refluxing toluene. An 84% yield of the pure alcohol shown in formula (4) M+ 200.0850 was obtained. As fluorination with perchloryl fluoride can be hazardous, safety precautions should be observed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-ethyl-2-methyl-1,3-dioxolane a useful starting material in organic synthesis?

A1: this compound serves as a protecting group for ketones. This allows chemists to perform reactions on other parts of a molecule without affecting the ketone functionality. The dioxolane group can then be easily removed to regenerate the original ketone. In the provided research, this compound is used as a precursor in the synthesis of 1-bromo-3-buten-2-one [1, 2] and 1-bromo-3-butyn-2-one [3].

Q2: What is the key reaction involved in converting this compound to the target compounds?

A2: The key reaction is the deprotection of the dioxolane group to reveal the ketone. This can be achieved through different methods. The research describes two primary methods: 1. Formolysis: Using formic acid for deprotection, which yields the desired product over a period of 6-10 hours. [1, 2, 3]2. Acid Hydrolysis Under Microwave Activation: This method utilizes acidic conditions and microwave irradiation (100 °C, 8–10 min) for a significantly faster deprotection. [2]

Q3: What are the advantages of using microwave-assisted synthesis in this context?

A3: As demonstrated in the synthesis of 1-bromo-3-buten-2-one, microwave-assisted acid hydrolysis offers a faster reaction rate compared to traditional formolysis. The reaction time is reduced from several hours to a matter of minutes, resulting in increased efficiency. [2]

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